Regioisomer Comparison: 3'- vs. 2'- and 4'-Substitution
The compound's defining differentiator is its specific 3'-piperidinomethyl substitution on the phenyl ring, as opposed to the 2'-regioisomer (CAS 898773-71-2) or the 4'-regioisomer (CAS 898775-59-2) . This is not a trivial difference; it is a quantifiable structural distinction with distinct CAS numbers and InChI keys. The InChI key for the target compound is NDRVCSVHJNHGSC-UHFFFAOYSA-N , whereas for the 2'-analog it is TVPJJIXKYYPGIN-UHFFFAOYSA-N and for the 4'-analog it is MFTMFKRBKGPUMD-UHFFFAOYSA-N . This difference in atomic connectivity is fundamental to its chemical and biological properties.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 3'-piperidinomethyl substitution; InChI Key: NDRVCSVHJNHGSC-UHFFFAOYSA-N |
| Comparator Or Baseline | 2'-analog (CAS 898773-71-2); 4'-analog (CAS 898775-59-2) |
| Quantified Difference | Distinct CAS registry numbers and unique InChI Keys, representing different atomic arrangements. |
| Conditions | Structural identity verification by CAS, IUPAC name, and InChI Key. |
Why This Matters
For structure-activity relationship (SAR) studies, using the incorrect regioisomer will lead to irreproducible and invalid biological data, wasting research resources.
